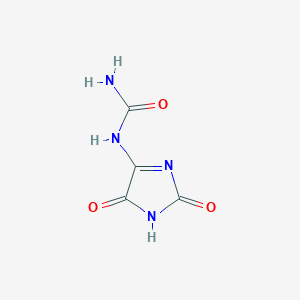
Olopatadin-N-Oxid
Übersicht
Beschreibung
Olopatadine N-Oxide is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. Olopatadine is primarily used to treat allergic conjunctivitis and rhinitis by blocking the effects of histamine, a primary inflammatory mediator . Olopatadine N-Oxide retains the core structure of olopatadine but includes an additional oxygen atom, which may influence its pharmacological properties and stability.
Wissenschaftliche Forschungsanwendungen
Olopatadine N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on histamine receptors and mast cell stabilization.
Medicine: Explored for its therapeutic potential in treating allergic conditions.
Wirkmechanismus
Target of Action
Olopatadine N-Oxide primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions. When histamine binds to this receptor, it triggers a cascade of reactions leading to symptoms of allergies.
Mode of Action
Olopatadine N-Oxide acts as a selective antagonist of the Histamine H1 receptor . By binding to this receptor, it prevents histamine from exerting its effect, thereby blocking the allergic response. This results in the attenuation of inflammatory and allergic reactions .
Biochemical Pathways
The primary biochemical pathway affected by Olopatadine N-Oxide is the histamine-mediated inflammatory response. By blocking the Histamine H1 receptor, it inhibits the release of inflammatory mediators and stabilizes mast cells . This leads to a decrease in symptoms associated with allergic reactions.
Result of Action
The molecular and cellular effects of Olopatadine N-Oxide’s action primarily involve the reduction of inflammatory and allergic reactions. By blocking the Histamine H1 receptor, it prevents the release of inflammatory mediators, thereby reducing symptoms such as itching and redness associated with allergic conjunctivitis and rhinitis .
Action Environment
The action, efficacy, and stability of Olopatadine N-Oxide can be influenced by various environmental factors. For instance, heat sterilization methods yield a higher content of Olopatadine N-Oxide degradation products compared to unsterilized drug product or drug product sterilized by filtration . Therefore, the method of sterilization can significantly impact the stability and efficacy of Olopatadine N-Oxide.
Biochemische Analyse
Biochemical Properties
Olopatadine N-Oxide, like its parent compound Olopatadine, is likely to interact with histamine H1 receptors, acting as an antagonist . This interaction helps attenuate inflammatory and allergic reactions .
Cellular Effects
Olopatadine N-Oxide may share similar cellular effects with Olopatadine. Olopatadine has been shown to attenuate inflammatory and allergic reactions by blocking the effects of histamine, a primary inflammatory mediator . It also demonstrated dose-dependent inhibition of immunologically-stimulated release of histamine from rat basophilic leukemia cells and human conjunctival mast cells in vitro .
Molecular Mechanism
Olopatadine acts as a selective histamine H1 antagonist and mast cell stabilizer, blocking the effects of histamine . Following topical ocular application of Olopatadine, Olopatadine N-Oxide is formed by metabolism catalyzed by flavin-containing monooxygenase (FMO) 1 and 3 .
Temporal Effects in Laboratory Settings
Studies on Olopatadine have shown that it has a relatively rapid onset of action .
Dosage Effects in Animal Models
Olopatadine has shown to exert antihistaminic effects in isolated tissues and animal models .
Metabolic Pathways
Olopatadine undergoes hepatic metabolism in a non-extensive manner . Following topical ocular application of Olopatadine, Olopatadine N-Oxide is formed by metabolism catalyzed by flavin-containing monooxygenase (FMO) 1 and 3 .
Transport and Distribution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Olopatadine N-Oxide can be synthesized through the oxidation of olopatadine hydrochloride. One common method involves the use of potassium permanganate as the oxidizing agent in an acidic medium . The reaction typically proceeds under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: In an industrial setting, the production of olopatadine N-Oxide may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Olopatadine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other derivatives.
Reduction: Reduction reactions can revert olopatadine N-Oxide back to olopatadine.
Substitution: Nucleophilic substitution reactions can occur at the N-oxide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Higher oxidation states of olopatadine derivatives.
Reduction: Olopatadine.
Substitution: Various substituted olopatadine derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Olopatadine: The parent compound, a selective histamine H1 antagonist.
Doxepin: A structural analog with minimal anti-allergic activity.
Ketotifen: Another histamine H1 antagonist used for similar indications.
Uniqueness: Olopatadine N-Oxide is unique due to the presence of the N-oxide group, which may confer additional stability and distinct pharmacokinetic properties compared to its parent compound and other similar antihistamines .
Eigenschaften
IUPAC Name |
(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZPVWYFNGMCP-LSCVHKIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173174-07-7 | |
| Record name | Olopatadine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173174077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLOPATADINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWI9F1YFCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Olopatadine N-Oxide formed in the body?
A1: The research paper identifies Olopatadine N-Oxide (M3) as one of the two primary metabolites of Olopatadine. [] The study demonstrates that its formation is predominantly catalyzed by Flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3, in human liver microsomes. [] This enzymatic reaction involves the oxidation of the nitrogen atom in the Olopatadine molecule, leading to the formation of Olopatadine N-Oxide. []
Q2: Does the formation of Olopatadine N-Oxide affect the activity of important drug-metabolizing enzymes like cytochrome P450 (CYP450)?
A2: The research indicates that neither Olopatadine nor its metabolite, Olopatadine N-oxide (M3), significantly inhibit CYP450 enzyme activities. [] This suggests that the formation of Olopatadine N-Oxide is unlikely to interfere with the metabolism of other drugs metabolized by the CYP450 pathway. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






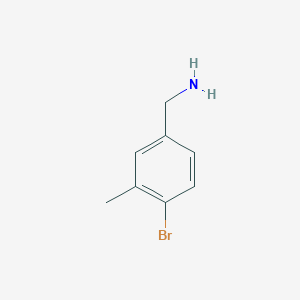
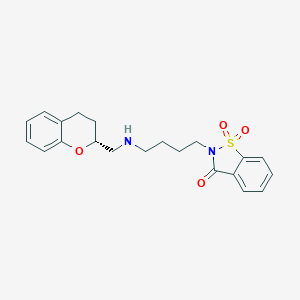
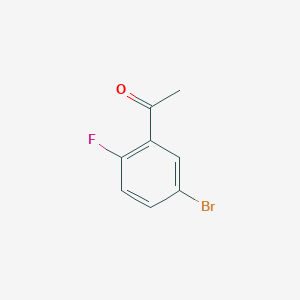

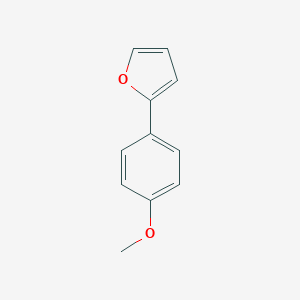

![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)

